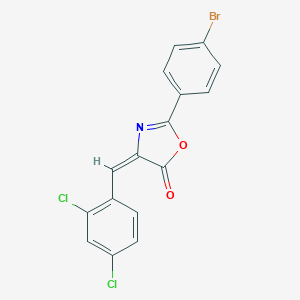
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BDFO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDFO is a heterocyclic organic compound that contains a five-membered ring with an oxygen atom and a nitrogen atom.
Wirkmechanismus
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer, anti-inflammatory, and anti-bacterial activities, and to determine its mechanism of action. Another direction is to explore its potential applications in materials science, such as the synthesis of novel polymers and liquid crystals. In addition, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one could be further studied for its potential use as a fluorescent probe for the detection of heavy metal ions in environmental science.
Synthesemethoden
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with 2,4-dichlorobenzaldehyde in ethanol to form 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)aniline. This intermediate product is then reacted with ethyl oxalyl chloride in the presence of triethylamine to form 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In materials science, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel polymers and liquid crystals. In environmental science, 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
Eigenschaften
Produktname |
2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Molekularformel |
C16H8BrCl2NO2 |
Molekulargewicht |
397 g/mol |
IUPAC-Name |
(4E)-2-(4-bromophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8BrCl2NO2/c17-11-4-1-9(2-5-11)15-20-14(16(21)22-15)7-10-3-6-12(18)8-13(10)19/h1-8H/b14-7+ |
InChI-Schlüssel |
RGZCWBZYJBWWQT-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)Br |
SMILES |
C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273820.png)


![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)
![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)
![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)